
GSK3395879
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
GSK3395879 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents like DMSO and catalysts specific to the reaction type. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
GSK3395879 has emerged as a promising tool for studying the biology of TRPV4, particularly in the context of heart failure. TRPV4 channels are involved in the regulation of calcium homeostasis and vascular tone, making them critical targets for therapeutic intervention in cardiovascular diseases.
Case Study: Heart Failure Models
In preclinical studies, this compound demonstrated efficacy in reducing cardiac hypertrophy and fibrosis in animal models of heart failure. The compound's ability to inhibit TRPV4-mediated calcium influx contributes to improved cardiac function and reduced pathological remodeling.
Pulmonary Applications
The role of TRPV4 in pulmonary physiology has led to investigations into this compound's potential in treating lung diseases. TRPV4 is implicated in the pathophysiology of conditions such as pulmonary edema.
Case Study: Pulmonary Edema
In studies involving models of lung edema, this compound was shown to significantly reduce fluid accumulation and improve respiratory function. This effect is attributed to the blockade of TRPV4 channels, which are activated during inflammatory responses leading to increased vascular permeability.
Study Reference | Model | Outcome | Mechanism |
---|---|---|---|
Mouse model of lung edema | Decreased fluid accumulation | Inhibition of TRPV4-mediated permeability |
Ocular Applications
Recent research has explored the involvement of TRPV4 in ocular health, particularly concerning dry eye disease and ocular pain syndromes. This compound's antagonistic properties may offer therapeutic benefits in these areas.
Case Study: Ocular Pain Management
This compound was evaluated in models simulating dry eye conditions. The compound effectively reduced pain responses and improved tear production, indicating its potential as a treatment for ocular discomfort.
Study Reference | Model | Outcome | Mechanism |
---|---|---|---|
Rabbit model of dry eye | Reduced pain response | Blockade of TRPV4-mediated nociception |
Summary of Findings
This compound serves as a critical pharmacological tool for investigating TRPV4's roles across various biological systems. Its applications span cardiovascular health, pulmonary function, and ocular conditions, highlighting its versatility as a therapeutic agent.
Wirkmechanismus
GSK3395879 exerts its effects by selectively antagonizing the TRPV4 channel. This inhibition occurs with an IC50 of 1 nM for human TRPV4 . The molecular targets and pathways involved include the TRPV4 channel, which plays a role in various physiological processes such as osmoregulation, mechanosensation, and thermosensation .
Vergleich Mit ähnlichen Verbindungen
GSK3395879 is unique in its high selectivity and oral bioavailability as a TRPV4 antagonist. Similar compounds include methyl salicylate, oleoyl serotonin, and capsaicin, which also target TRP channels but have different selectivity and activity profiles . For example, oleoyl serotonin is an antagonist of TRPV1 with an IC50 of 2.57 μM, while capsaicin is a TRPV1 agonist with an EC50 of 0.29 μM .
Biologische Aktivität
GSK3395879 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, developed for potential therapeutic applications in heart failure and other cardiovascular conditions. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.
This compound functions primarily as a TRPV4 antagonist, inhibiting the channel's activity with an IC50 value of approximately 1 nM . This high potency makes it a valuable tool for studying TRPV4-related biological processes and for developing novel treatments for conditions such as heart failure and pulmonary edema .
TRPV4 channels are implicated in various physiological and pathological processes, including cardiac fibrosis, hypertrophy, and ischemia-reperfusion injury. By blocking TRPV4 activity, this compound may help mitigate these conditions by reducing calcium influx and subsequent cellular responses that contribute to cardiac dysfunction .
Pharmacological Properties
The pharmacokinetic profile of this compound has been optimized through structure-activity relationship (SAR) studies. Key features include:
- Selectivity : this compound exhibits high selectivity for TRPV4 over other TRP channels.
- Oral Bioavailability : Designed for oral administration, making it suitable for chronic treatment protocols.
- In Vivo Efficacy : Demonstrated effectiveness in preclinical models, particularly in inhibiting TRPV4-mediated pulmonary edema in rats .
In Vivo Studies
A series of in vivo studies have demonstrated the efficacy of this compound in various animal models. For instance:
- Pulmonary Edema Model : In a rat model of pulmonary edema, this compound significantly reduced edema formation, highlighting its potential therapeutic role in pulmonary complications associated with heart failure .
- Cardiac Function : Studies involving TRPV4 knockout mice have shown that the absence of TRPV4 leads to impaired vasorelaxation and altered cardiac electrophysiological properties. Administering this compound to wild-type mice resulted in similar protective effects against cardiac stress responses .
Case Studies
Several case studies have explored the implications of TRPV4 modulation in cardiovascular health:
- Heart Failure Management : A study indicated that this compound could serve as an adjunct therapy to improve outcomes in patients with heart failure by mitigating excessive calcium signaling via TRPV4 inhibition .
- Vascular Health : Research has shown that this compound can reduce vascular leakage and tissue hemorrhage during acute inflammatory responses, suggesting its utility in managing vascular complications associated with various diseases .
Data Tables
The following tables summarize key findings related to this compound's biological activity:
Property | Value |
---|---|
IC50 (TRPV4) | 1 nM |
Selectivity | High |
Bioavailability | Oral |
In Vivo Efficacy | Effective against pulmonary edema |
Study Type | Findings |
---|---|
In Vivo Pulmonary Edema | Reduced edema formation |
Cardiac Function | Improved vasorelaxation |
Vascular Health | Decreased vascular leakage |
Eigenschaften
IUPAC Name |
2-[(3R,4S)-4-(4-cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O5S/c21-16-6-15(3-1-12(16)7-25)32-18-9-27(10-19(18,29)11-28)33(30,31)17-4-2-14(20(22,23)24)5-13(17)8-26/h1-6,18,28-29H,9-11H2/t18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYCYIKGBWRQBC-RBUKOAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@](CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.